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N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide (CAS 1421501-03-2) is a synthetic small molecule (C17H14N6O, MW 318.33 g/mol) featuring a benzimidazole core linked via a methylene bridge to a picolinamide moiety that bears a 4-(1H-imidazol-1-yl) substituent. The compound is catalogued in PubChem (CID and primary chemical registries, but its bioactivity profile remains largely unexplored in the public literature.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 1421501-03-2
Cat. No. B2887103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide
CAS1421501-03-2
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CN=C4
InChIInChI=1S/C17H14N6O/c24-17(15-9-12(5-6-19-15)23-8-7-18-11-23)20-10-16-21-13-3-1-2-4-14(13)22-16/h1-9,11H,10H2,(H,20,24)(H,21,22)
InChIKeyCSGAYTKTGWEFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide (CAS 1421501-03-2) – Structural and Physicochemical Baseline for Research Procurement


N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide (CAS 1421501-03-2) is a synthetic small molecule (C17H14N6O, MW 318.33 g/mol) featuring a benzimidazole core linked via a methylene bridge to a picolinamide moiety that bears a 4-(1H-imidazol-1-yl) substituent [1]. The compound is catalogued in PubChem (CID 71801441) and primary chemical registries, but its bioactivity profile remains largely unexplored in the public literature [1]. Its structural architecture places it within the benzimidazole-picolinamide class of potential kinase and enzyme inhibitors, though published quantitative comparator data are not available.

Why Generic Substitution Fails for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide – Key Structural Distinctions from Closest Analogs


Generic substitution within the benzimidazole-picolinamide class is unreliable because the 4-(1H-imidazol-1-yl) substituent on the pyridine ring imparts a unique hydrogen-bonding geometry (two H-bond acceptors in a planar, aromatic ring) that differs fundamentally from saturated amine (e.g., azepane, piperidine) or other heterocyclic replacements found in close analogs [1]. The imidazole N-3 atom can act as a metal-coordinating or hydrogen-bond-accepting moiety, while the N-1 position provides a distinct electronic environment compared to pyrrolidine, morpholine, or azepane variants [1]. This substitution pattern directly affects the compound's calculated logP (XLogP3 = 1.3), hydrogen-bond acceptor count (4), and rotatable bond profile (4 bonds), all of which are critical for target binding and pharmacokinetic suitability in assay conditions [1]. Simply replacing the imidazole with a saturated ring of similar size would alter both the electronic surface and the conformational space accessible to the molecule.

Product-Specific Quantitative Evidence Guide for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide (CAS 1421501-03-2)


Imidazole vs. Azepane Substituent: Physicochemical Property Differentiation

The target compound bears a planar, aromatic 4-(1H-imidazol-1-yl) substituent on the picolinamide ring. In contrast, the closest commercially catalogued analog, N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide, contains a saturated seven-membered azepane ring at the same position [1]. This structural difference results in a distinct hydrogen-bond acceptor profile: the imidazole contributes 2 H-bond acceptors (N-1 and N-3) with constrained planar geometry, versus the azepane which contributes 1 H-bond acceptor (tertiary amine) with conformational flexibility [1]. The calculated logP (XLogP3 = 1.3) and topological polar surface area (tPSA) for the imidazole-containing target are predicted to differ measurably from the azepane analog, which has a higher calculated logP due to the lipophilic azepane ring [1]. No direct head-to-head bioactivity data are publicly available for these two compounds.

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency

Rotatable Bond Count and Conformational Restriction vs. Flexible-Linker Benzimidazole Derivatives

The target compound contains 4 rotatable bonds, which places it in an intermediate conformational flexibility range compared to more flexible benzimidazole-picolinamide analogs that incorporate longer alkyl linkers or saturated heterocycles [1]. The methylene bridge between the benzimidazole and the amide nitrogen represents the sole flexible connection between the two major aromatic systems, while the imidazole ring is directly attached to the pyridine with no additional rotatable bonds [1]. This limited flexibility may reduce the entropic penalty upon target binding compared to analogs with extended, flexible substituents, though no experimental binding data are available to quantify this effect.

Conformational Analysis Molecular Design Target Engagement

Lipophilicity Profile (XLogP3 = 1.3) Relative to Typical Kinase Inhibitor Chemical Space

The computed XLogP3 of 1.3 for the target compound falls within the lower end of the typical lipophilicity range for orally bioavailable kinase inhibitors (median calculated logP ≈ 3–4 for approved kinase drugs) [1][2]. This lower lipophilicity suggests potentially favorable aqueous solubility and reduced off-target binding due to hydrophobic interactions compared to more lipophilic benzimidazole-picolinamide analogs bearing saturated rings or halogenated substituents [1][2]. However, no experimental solubility or logD data are available for this specific compound.

Drug-likeness Lipophilic Efficiency ADME Prediction

Absence of Public Bioactivity Data as a Differentiator from Well-Characterized Analogs

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the primary literature reveals no publicly reported IC50, Ki, EC50, or other quantitative bioactivity data for CAS 1421501-03-2 [1]. In contrast, structurally related benzimidazole-picolinamide analogs such as the azepane derivative have reported kinase inhibition data (IC50 ~1.2 µM in preliminary assays, though the source is a vendor datasheet and not independently verified) [2]. This absence of public data may indicate that the compound is either a proprietary molecule under active investigation or a relatively unexplored chemotype. For procurement decisions, this means the compound requires de novo biological characterization and cannot be selected based on pre-existing target-activity profiles.

Chemical Biology Target Identification Screening Library

Recommended Research and Industrial Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide (CAS 1421501-03-2)


Phenotypic Screening in Oncology or Inflammation Models Where Imidazole-Containing Kinase Inhibitors Are Active

Given its structural features (benzimidazole core, imidazole-substituted picolinamide, moderate lipophilicity XLogP3 = 1.3), this compound is suitable for inclusion in target-agnostic phenotypic screening libraries aimed at identifying hits in cancer cell proliferation or inflammatory cytokine release assays [1]. The imidazole ring can participate in metal coordination (e.g., kinase hinge region) and hydrogen-bond networks, while the benzimidazole provides additional π-stacking and hydrophobic contacts [1]. Researchers should conduct primary screening at 10–30 µM in cell-based assays (e.g., MTT, CTG, or ELISA-based cytokine detection) to establish preliminary activity before committing to target deconvolution.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point Requiring Complete In Vitro Profiling

The absence of public bioactivity data [1] means this compound must be treated as a 'cold start' for medicinal chemistry programs. The computed physicochemical profile (MW 318.33, XLogP3 1.3, 2 HBD, 4 HBA, 4 rotatable bonds) places it within oral drug-like space, making it an attractive scaffold for lead optimization [1]. Recommended initial profiling includes: (1) broad kinase selectivity panel (e.g., 100-kinase panel at 1 µM), (2) CYP450 inhibition (3A4, 2D6, 2C9), (3) aqueous solubility (pH 2.0, 6.8, 7.4), and (4) parallel artificial membrane permeability assay (PAMPA) to establish baseline ADME properties.

Comparative Structure-Activity Relationship (SAR) Studies with Azepane and Piperidine Analogs

The target compound's 4-(1H-imidazol-1-yl) substituent provides a direct comparator for systematic SAR exploration against saturated-ring analogs such as the azepane and piperidine derivatives [1]. Researchers can use this compound as the 'aromatic heterocycle' reference point in a matrix that systematically varies the 4-position substituent on the picolinamide ring. The imidazole variant offers distinct electronic properties (π-excessive heterocycle, dipole moment orientation) compared to saturated amines, enabling the interrogation of electronic vs. steric contributions to target binding [1]. Parallel synthesis of a small library (4–6 analogs) with this compound as the reference standard is recommended.

Computational Docking and Molecular Dynamics Studies for Kinase Target Hypothesis Generation

Given the lack of experimental target data, structure-based computational approaches can be employed to generate testable target hypotheses [1]. The compound's imidazole ring is a known kinase hinge-binding motif, and the benzimidazole can occupy the hydrophobic back pocket of ATP-binding sites [1]. Virtual screening against a panel of kinase crystal structures (e.g., using AutoDock Vina or Glide SP) can prioritize kinases for subsequent in vitro testing. Key structural features for docking: the imidazole N-3 as a hinge hydrogen-bond acceptor, the picolinamide carbonyl as a potential interaction point with the catalytic lysine, and the benzimidazole NH as a hydrogen-bond donor to the gatekeeper residue.

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